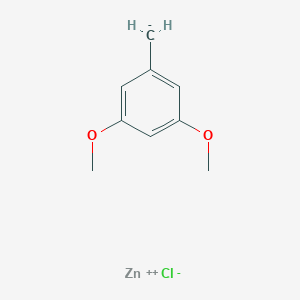
zinc;1-methanidyl-3,5-dimethoxybenzene;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc;1-methanidyl-3,5-dimethoxybenzene;chloride, also known as 3,5-dimethoxybenzylzinc chloride, is an organozinc compound with the molecular formula C₉H₁₁ClO₂Zn. This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds. It is a crucial reagent in the biomedicine industry, aiding in the synthesis of various pharmaceutical drugs targeting diseases such as cancer, diabetes, and neurological disorders.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of zinc;1-methanidyl-3,5-dimethoxybenzene;chloride typically involves the reaction of 3,5-dimethoxybenzyl chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
3,5-Dimethoxybenzyl chloride+Zn→3,5-Dimethoxybenzylzinc chloride
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically conducted in large reactors with continuous monitoring of temperature, pressure, and other parameters to optimize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Zinc;1-methanidyl-3,5-dimethoxybenzene;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce hydrocarbons. Substitution reactions can result in a variety of substituted benzyl compounds .
Wissenschaftliche Forschungsanwendungen
Zinc;1-methanidyl-3,5-dimethoxybenzene;chloride has numerous applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for forming carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules.
Medicine: It aids in the development of pharmaceutical drugs targeting cancer, diabetes, and neurological disorders.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism by which zinc;1-methanidyl-3,5-dimethoxybenzene;chloride exerts its effects involves the formation of carbon-carbon bonds through nucleophilic addition reactions. The zinc atom acts as a Lewis acid, facilitating the attack of the nucleophile on the electrophilic carbon atom. This results in the formation of a new carbon-carbon bond, which is crucial in the synthesis of complex organic molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dimethoxybenzylmagnesium chloride: Similar in structure but contains magnesium instead of zinc.
3,5-Dimethoxybenzyl lithium: Contains lithium instead of zinc.
3,5-Dimethoxybenzyl sodium: Contains sodium instead of zinc.
Uniqueness
Zinc;1-methanidyl-3,5-dimethoxybenzene;chloride is unique due to its specific reactivity and stability compared to its magnesium, lithium, and sodium counterparts. The zinc atom provides a balance between reactivity and stability, making it a versatile reagent in organic synthesis.
Eigenschaften
Molekularformel |
C9H11ClO2Zn |
|---|---|
Molekulargewicht |
252.0 g/mol |
IUPAC-Name |
zinc;1-methanidyl-3,5-dimethoxybenzene;chloride |
InChI |
InChI=1S/C9H11O2.ClH.Zn/c1-7-4-8(10-2)6-9(5-7)11-3;;/h4-6H,1H2,2-3H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
PDLKBNJDKMOTDI-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=CC(=CC(=C1)[CH2-])OC.[Cl-].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


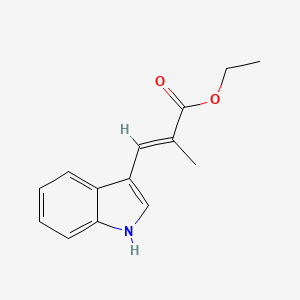
![(S)-1-[(R)-2-Methoxy-1-(4-trifluoromethyl-phenyl)-ethyl]-2-methyl-piperazine](/img/structure/B15123525.png)
![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]ethan-1-one](/img/structure/B15123532.png)
![N-[1-(Cyanomethyl)cyclopropyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B15123548.png)


![Tetramethyl 4,4',4'',4'''-[[2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl]tetrabenzoate](/img/structure/B15123555.png)

![1-[2-(3,4-Dimethylphenyl)-5-hydroxy-6-(hydroxymethyl)-1,3-dioxan-4-yl]ethane-1,2-diol](/img/structure/B15123568.png)
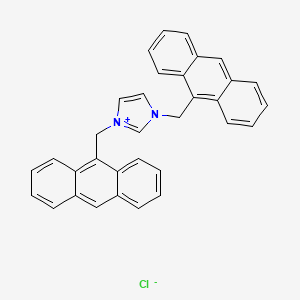
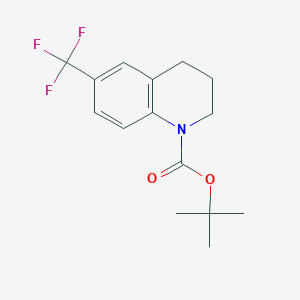
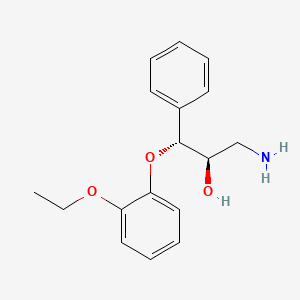
![Acetamide, 2,2-dibromo-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-](/img/structure/B15123592.png)
![3-Methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaene-16,18-dione](/img/structure/B15123593.png)
